molecular formula C10H11N3O3S B15281885 methyl 4-methyl-2-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl ether

methyl 4-methyl-2-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl ether

Cat. No.: B15281885
M. Wt: 253.28 g/mol
InChI Key: SWKBITYSVCDJLR-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl ether is a chemical compound that features a triazole ring, which is known for its wide range of applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the triazole ring imparts unique properties to the compound, making it a subject of interest for researchers.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl ether can undergo various types of chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .

Scientific Research Applications

Methyl 4-methyl-2-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl ether has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-methyl-2-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl ether involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. The sulfonyl group can also participate in interactions with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methyl-2-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl ether is unique due to the combination of the triazole ring with the sulfonyl and ether groups, which imparts distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry .

Properties

Molecular Formula

C10H11N3O3S

Molecular Weight

253.28 g/mol

IUPAC Name

1-(2-methoxy-5-methylphenyl)sulfonyl-1,2,4-triazole

InChI

InChI=1S/C10H11N3O3S/c1-8-3-4-9(16-2)10(5-8)17(14,15)13-7-11-6-12-13/h3-7H,1-2H3

InChI Key

SWKBITYSVCDJLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2C=NC=N2

Origin of Product

United States

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